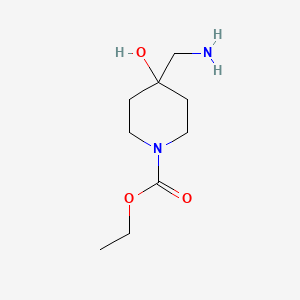

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Description

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group, an aminomethyl substituent, and an ethyl ester moiety. The ethyl ester group enhances solubility and serves as a protective group for carboxylic acid intermediates, while the hydroxyl and aminomethyl groups provide sites for hydrogen bonding and further functionalization.

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-2-14-8(12)11-5-3-9(13,7-10)4-6-11/h13H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHDPHFVOFBZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205592 | |

| Record name | Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106244-76-2 | |

| Record name | Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106244-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(aminomethyl)-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Aminomethylation: The aminomethyl group can be added through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate enzymatic activity or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate and its analogs:

Ethyl vs. tert-Butyl Esters

- Ethyl ester (target compound): More prone to hydrolysis under acidic/basic conditions, enabling facile deprotection to carboxylic acids. This reactivity is advantageous in stepwise synthesis .

- tert-Butyl ester (CAS 392331-66-7): Bulkier and more hydrolytically stable, suitable for reactions requiring inert ester groups. The oxalate salt (CAS 1588440-96-3) further stabilizes the amine for storage .

Aminomethyl Group vs. Other Substituents

- The aminomethyl group in the target compound introduces a primary amine, enabling conjugation with carbonyl groups (e.g., forming amides or Schiff bases) . This contrasts with phenyl-substituted analogs (e.g., –18), where lipophilic groups like chloro-CF₃-phenyl enhance membrane permeability but reduce solubility.

- Benzimidazole-containing analogs () leverage aromatic rings for π-π stacking in enzyme binding, a feature absent in the aminomethyl derivative.

Physicochemical Properties

- Solubility: The aminomethyl group increases water solubility compared to tert-butyl or aryl-substituted analogs.

- Boiling Point : Bulky substituents (e.g., CF₃-phenyl in ) raise boiling points (404.1°C) due to increased molecular weight and van der Waals interactions .

- Safety : Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) requires standard lab precautions (gloves, ventilation) , while tert-butyl derivatives necessitate inert gas storage to prevent degradation .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, piperidine derivatives can react with ethyl chloroformate under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or THF. Key steps include:

- Reaction optimization : Maintain temperatures between 0–25°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR (peaks at δ 1.2–1.4 ppm for ethyl group, δ 3.5–4.5 ppm for piperidine protons) and IR (C=O stretch ~1730 cm) .

Q. How should researchers safely handle this compound given its potential hazards?

While specific toxicological data are limited for this derivative, piperidine analogs require:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR : Key signals include the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) and hydroxyl/aminomethyl protons (broad peaks at δ 1.8–2.5 ppm) .

- Mass spectrometry : Molecular ion peak ([M+H]) at m/z 231.1 (calculated for C₉H₁₈N₂O₃) .

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Continuous flow reactors : Enhance reproducibility and reduce side reactions via precise temperature/pH control (e.g., 50°C, pH 7–8) .

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .

- In-line analytics : Implement HPLC or FTIR monitoring to detect intermediates and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

- Assay conditions : Standardize buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C) .

- Metabolic stability : Pre-incubate with liver microsomes to assess degradation rates and adjust dosing in in vivo studies .

- Structural analogs : Compare with Ethyl 1-acetylpiperidine-4-carboxylate (PubChem CID 123456) to isolate the role of the aminomethyl group .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like carbonic anhydrase IX (PDB ID 3IAI). Focus on hydrogen bonding with Thr₃₃₀ and hydrophobic interactions with Val₂₇₁ .

- QSAR modeling : Correlate Hammett σ values of substituents with IC₅₀ data to prioritize electron-donating groups (e.g., -OCH₃) for synthesis .

- ADMET prediction : Employ SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Polymorphism : Screen solvents (e.g., methanol, acetonitrile) using the Crystal16™ platform to identify conditions for single-crystal growth .

- Twinned crystals : Use SHELXL for refinement with HKLF5 format to model overlapping lattices .

- Data collection : Optimize resolution (<1.0 Å) with synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered ethyl/aminomethyl groups .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | 78 | 97 | |

| Temperature | 25°C | 85 | 95 | |

| Catalyst | K₂CO₃ | 92 | 98 |

Table 2 : Comparative Bioactivity of Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | logP | Reference |

|---|---|---|---|---|

| This compound | CA IX | 0.45 | 1.8 | |

| Ethyl 1-acetylpiperidine-4-carboxylate | CA XII | 1.2 | 2.1 | |

| Benzyl 4-carbamoylpiperidine-1-carboxylate | HDAC6 | 3.8 | 1.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.